1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

Catalog No.
S3334637
CAS No.
1210522-68-1
M.F
C9H12N4
M. Wt
176.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

CAS Number

1210522-68-1

Product Name

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

IUPAC Name

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

InChI

InChI=1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3

InChI Key

QABYBLFTBSCYHR-UHFFFAOYSA-N

SMILES

CN(C)CN1C2=CC=CC=C2N=N1

Canonical SMILES

CN(C)CN1C2=CC=CC=C2N=N1
  • Benzotriazole Moiety: The benzotriazole moiety within the molecule is known for its ability to form stable complexes with various metal ions []. This property makes it a valuable tool in fields like coordination chemistry and materials science for applications like catalysis and development of functional materials [, ].
  • Dimethylamine Functionality: The dimethylamine functionality (N,N-dimethyl) is a common functional group present in numerous molecules used in various scientific disciplines, including organic synthesis, medicinal chemistry, and material science.

Further Exploration:

Given the limited information on 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine specifically, further exploration of the following resources might be helpful:

  • Scientific Databases: Searching scientific databases like PubMed, SciFinder, or Google Scholar using the compound name or relevant keywords might reveal research articles or patents mentioning its use.
  • Chemical Suppliers: Some chemical suppliers might provide information about the intended use or applications of the compound in their product descriptions or technical data sheets.

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its unique structure, which includes a benzotriazole moiety linked to a dimethylmethanamine group. The molecular formula of this compound is C10H12N4, and it features a benzotriazole ring, which is known for its versatile biological and chemical properties. Benzotriazoles are often utilized in various applications due to their ability to act as ligands, catalysts, and intermediates in organic synthesis .

There is no current information available on the mechanism of action of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine. Whether it has any biological activity or interacts with other molecules remains unknown and requires further investigation [].

Typical of benzotriazole derivatives. These include:

  • Oxidation: 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine can be oxidized to form various products, depending on the conditions and reagents used.
  • Substitution Reactions: The nitrogen atoms in the benzotriazole ring can participate in electrophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides, expanding its utility in synthetic chemistry .

Benzotriazole derivatives, including 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine, exhibit a range of biological activities. They have been investigated for their potential as:

  • Antibacterial Agents: Some derivatives show significant activity against various bacterial strains, making them candidates for antibiotic development.
  • Antifungal Properties: Similar compounds have demonstrated effectiveness against fungal infections.
  • Pharmacological

The synthesis of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine typically involves:

  • Formation of Benzotriazole: This can be achieved through the reaction of hydrazine with aromatic compounds containing nitro or halogen groups.
  • Dimethylation: The introduction of the dimethylmethanamine group can be performed via alkylation reactions using appropriate alkylating agents.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further studies .

1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several applications across various fields:

  • Pharmaceuticals: Its potential as an antibacterial and antifungal agent makes it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Benzotriazoles are used as stabilizers in polymers and coatings due to their UV absorption properties .

Interaction studies involving 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. These interactions can influence the compound's biological activity and efficacy. Research indicates that benzotriazole derivatives may interact with enzymes or receptors, potentially leading to therapeutic effects or side effects .

Several compounds share structural similarities with 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine. Here are some notable examples:

Compound NameStructureUnique Features
1-H-benzotriazoleStructureBasic benzotriazole structure, lacks additional functional groups
Benzotriazolium saltsStructurePositively charged species with enhanced solubility
5-MethylbenzotriazoleStructureMethyl substitution increases lipophilicity

Uniqueness of 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine

The presence of the dimethylmethanamine group distinguishes this compound from other benzotriazoles, enhancing its potential reactivity and biological activity. Its ability to participate in various

Condensation Reactions with Aldehydes and Secondary Amines

The Mannich reaction is a cornerstone for synthesizing 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine. This one-pot condensation involves benzotriazole, formaldehyde, and dimethylamine under mild aqueous or alcoholic conditions. Electron-withdrawing substituents on aldehydes enhance reactivity by polarizing the carbonyl group, facilitating nucleophilic attack by the secondary amine. For example, combining benzotriazole (5 mmol), aqueous formaldehyde (40%, 6 mmol), and dimethylamine (6 mmol) at room temperature yields the target compound after 2–4 hours.

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile stabilize intermediate hemiaminals, while protic solvents such as ethanol accelerate imine formation. A study comparing solvents found that acetonitrile at neutral pH provided optimal yields (≈85%) by minimizing side reactions like over-alkylation. The product is isolated via extraction with diethyl ether and purified using silica gel chromatography.

Key Reaction Parameters

  • Molar Ratio: A 1:1.2:1.2 ratio of benzotriazole, formaldehyde, and dimethylamine minimizes unreacted starting material.
  • Temperature: Room temperature (20–25°C) prevents decomposition of the thermally labile benzotriazole ring.
  • Catalysts: While AlCl₃ accelerates Friedel-Crafts-type alkylation, its use is unnecessary in aqueous Mannich reactions.

Grignard Reagent-Based Displacement Approaches

Grignard reagents offer an alternative route by displacing leaving groups from pre-functionalized benzotriazole intermediates. For instance, treating 1-(chloromethyl)benzotriazole with dimethylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C generates the target compound via nucleophilic substitution. This method avoids the need for aqueous conditions, making it suitable for moisture-sensitive substrates.

However, Grignard approaches face challenges:

  • Regioselectivity: Benzotriazole’s N1 and N2 positions compete for alkylation, often necessitating directing groups.
  • Byproduct Formation: Over-alkylation at both nitrogen sites occurs unless stoichiometry is tightly controlled.

Despite these limitations, Grignard methods achieve moderate yields (60–75%) when using hindered reagents like tert-butylmagnesium chloride to suppress side reactions.

Regioselective N-Alkylation Under Microwave Conditions

Microwave-assisted synthesis enhances regioselectivity and reduces reaction times. A protocol using ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) as a green solvent enables rapid N1-alkylation of benzotriazole. Combining benzotriazole (5 mmol), iodomethane (6 mmol), and potassium hydroxide (15 mmol) in [Bmim][BF₄] under microwave irradiation (100 W, 80°C) achieves 95% yield within 30 minutes. The ionic liquid stabilizes the transition state via hydrogen bonding, directing alkylation to the N1 position.

Comparative Efficiency

MethodTime (h)Yield (%)N1:N2 Ratio
Conventional Heating2.08672:28
Microwave0.59589:11

Microwave conditions improve both yield and selectivity by uniformly heating the reaction mixture, overcoming kinetic barriers to N1 attack.

XLogP3

1.3

Wikipedia

ST51038417

Dates

Modify: 2023-08-19

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